molecular formula C12H6F16 B1586137 1,8-Divinylperfluorooctane CAS No. 35192-44-0

1,8-Divinylperfluorooctane

Cat. No.: B1586137
CAS No.: 35192-44-0
M. Wt: 454.15 g/mol
InChI Key: JJLUWYULIBMDGF-UHFFFAOYSA-N
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Description

1,8-Divinylperfluorooctane is a perfluorinated compound with two vinyl (-CH=CH₂) groups at the terminal positions (1 and 8) of a fully fluorinated octane backbone. Perfluorinated compounds are known for their exceptional chemical inertness, thermal stability, and resistance to degradation due to strong C-F bonds.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluorododeca-1,11-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F16/c1-3-5(13,14)7(17,18)9(21,22)11(25,26)12(27,28)10(23,24)8(19,20)6(15,16)4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLUWYULIBMDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(C(C(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371872
Record name 1,8-Divinylperfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35192-44-0
Record name 1,8-Divinylperfluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,11-Dodecadiene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-hexadecafluoro-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Divinylperfluorooctane can be synthesized through a series of fluorination and vinylation reactionsThe reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the stability of the fluorinated intermediates .

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to maximize yield and purity while minimizing the environmental impact of fluorinated by-products .

Chemical Reactions Analysis

Types of Reactions: 1,8-Divinylperfluorooctane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the vinyl groups into ethyl groups, resulting in a fully saturated perfluorooctane.

    Substitution: The vinyl groups can participate in substitution reactions with nucleophiles, leading to the formation of various substituted perfluorooctane derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Oxidation: Perfluorooctanoic acid.

    Reduction: Perfluorooctane.

    Substitution: Substituted perfluorooctane derivatives.

Scientific Research Applications

1,8-Divinylperfluorooctane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of specialized coatings, lubricants, and surfactants due to its chemical stability and unique surface properties

Mechanism of Action

The mechanism of action of 1,8-Divinylperfluorooctane involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. In biological systems, it can act as a contrast agent by enhancing the visibility of certain tissues or structures in imaging techniques .

Comparison with Similar Compounds

1,8-Diiodoperfluorooctane (C₈F₁₆I₂)

  • Molecular Weight : 653.87 g/mol .
  • Structure : Features iodine atoms at the 1 and 8 positions instead of vinyl groups.
  • Properties: High molecular weight due to iodine substituents. Likely lower thermal stability compared to fully fluorinated compounds, as C-I bonds are weaker than C-F bonds.
  • Safety : Classified for industrial use with precautions due to iodine’s reactivity .

1,8-Dichlorohexadecafluorooctane (C₈Cl₂F₁₆)

  • Molecular Formula : C₈Cl₂F₁₆ .
  • Structure : Chlorine atoms replace vinyl groups at the 1 and 8 positions.
  • Properties: Moderate reactivity due to C-Cl bonds, enabling nucleophilic substitution reactions.
  • Thermal Stability : Expected to be lower than perfluoro-n-octane but higher than iodinated analogs.

Perfluoro-n-octane (C₈F₁₈)

  • Molecular Weight : 438.06 g/mol .
  • Properties: Extremely stable (decomposition temperature >400°C). Non-reactive due to absence of functional groups. Applications: Used in electronics, heat-transfer fluids, and medical devices as a blood substitute .
  • Environmental Impact : Persistent organic pollutant (POP) concerns due to bioaccumulation .

1,8-Difluorooctane (C₈H₁₆F₂)

  • Molecular Weight : 150.21 g/mol .
  • Structure : Partially fluorinated with fluorine at 1 and 8 positions.
  • Properties: Lower thermal stability (boiling point: 185.8°C) compared to perfluorinated analogs. Applications: Limited data, but partially fluorinated compounds are often used in surfactants or lubricants .

Comparative Analysis

Structural and Functional Differences

Compound Substituents Reactivity Thermal Stability Key Applications
This compound Vinyl (-CH=CH₂) High (polymerizable) Moderate (inferred) Polymers, functional materials
1,8-Diiodoperfluorooctane Iodine Moderate Lower (C-I bonds) Industrial intermediates
1,8-Dichlorohexadecafluorooctane Chlorine Moderate Moderate Specialty synthesis
Perfluoro-n-octane None Non-reactive Very High (>400°C) Electronics, medical devices
1,8-Difluorooctane Fluorine Low Low (boiling point 186°C) Surfactants, lubricants

Thermal and Chemical Stability

  • Perfluoro-n-octane exhibits the highest thermal stability due to its fully fluorinated backbone .
  • Halogenated derivatives (I, Cl) show reduced stability, with decomposition temperatures likely below 300°C .

Biological Activity

1,8-Divinylperfluorooctane (DVFO) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. As part of the broader class of per- and polyfluoroalkyl substances (PFAS), DVFO exhibits characteristics that may influence its behavior in biological systems, including effects on cellular functions and interactions with biomolecules.

DVFO is characterized by its fluorinated alkyl chain, which imparts hydrophobic and lipophobic properties. This unique structure influences its solubility, stability, and reactivity in biological environments. The presence of vinyl groups also suggests potential for polymerization or other chemical reactions under specific conditions.

The biological activity of DVFO is primarily mediated through its interactions with cellular components. Key mechanisms include:

  • Protein Binding : DVFO can bind to serum albumin and other proteins, affecting its distribution and bioavailability in the bloodstream. This binding can influence the compound's half-life and potential for bioaccumulation .
  • Cellular Uptake : The amphiphilic nature of DVFO allows it to interact with cell membranes, facilitating uptake into various cell types. Once inside cells, it may disrupt normal cellular processes by interfering with lipid metabolism pathways .
  • Gene Expression Modulation : Exposure to DVFO has been shown to activate transcription factors such as PPAR-α, leading to alterations in gene expression related to lipid metabolism and inflammatory responses.

Biological Effects

Research has demonstrated several biological effects associated with DVFO exposure:

  • Toxicity : Studies indicate that high concentrations of DVFO can lead to cytotoxicity in various cell lines, characterized by cell death and disruption of metabolic functions.
  • Inflammatory Response : DVFO exposure has been linked to increased inflammatory markers in animal models, suggesting a potential role in inflammatory diseases.
  • Endocrine Disruption : Evidence suggests that DVFO may disrupt endocrine functions, impacting hormone signaling pathways essential for maintaining homeostasis .

Case Studies

Several case studies have highlighted the biological activity of DVFO:

  • Case Study on Lipid Metabolism :
    • A study involving rodent models demonstrated that chronic exposure to DVFO resulted in significant alterations in lipid profiles, including increased triglyceride levels and changes in fatty acid composition. This suggests a potential role for DVFO in metabolic disorders such as obesity and diabetes.
  • Case Study on Inflammatory Markers :
    • In vitro experiments using human macrophage cell lines showed that DVFO exposure led to heightened expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6). This finding indicates a possible mechanism by which DVFO could contribute to chronic inflammatory conditions.

Data Summary

The following table summarizes key findings from research on the biological activity of this compound:

Study TypeFindingsReference
In vitro toxicityInduced cytotoxicity at high concentrations
Lipid metabolismAltered lipid profiles in rodent models
Inflammatory responseIncreased cytokine production in macrophages
Endocrine disruptionDisruption of hormone signaling pathways

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Divinylperfluorooctane
Reactant of Route 2
1,8-Divinylperfluorooctane

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